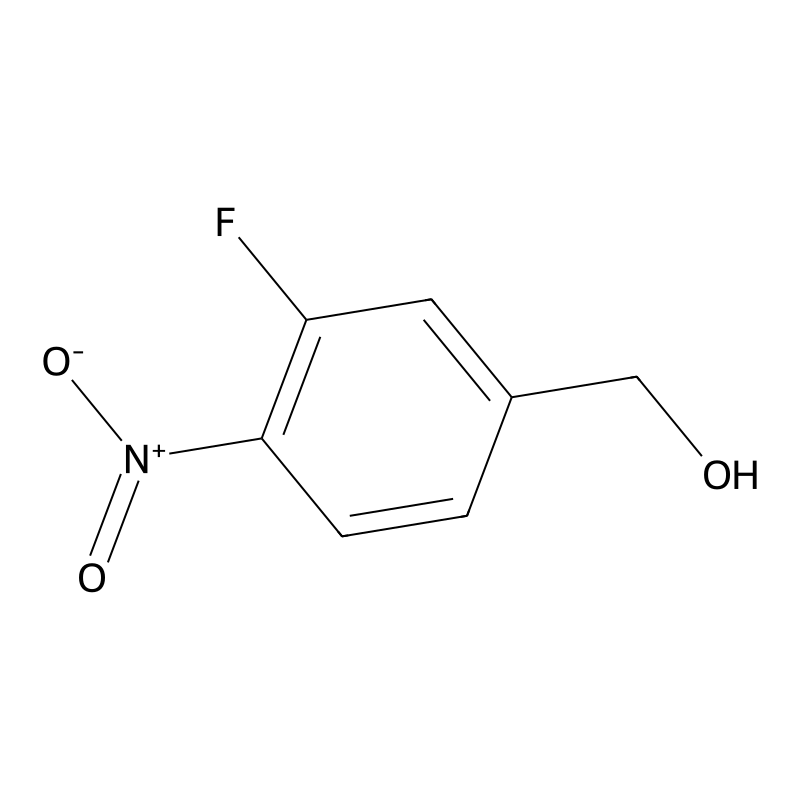(3-Fluoro-4-nitrophenyl)methanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Radiopharmaceuticals:
Some studies have explored using (3-fluoro-4-nitrophenyl)methanol as a precursor for radiopharmaceuticals. These are specialized drugs containing radioactive isotopes used in medical imaging techniques like positron emission tomography (PET). Researchers have investigated fluorination methods to incorporate the radioactive isotope F-18 into the molecule. The resulting radiolabeled compound could then potentially be used for imaging specific biological processes in the body.Source: )
Material Science Applications:
There's limited research on other applications of (3-Fluoro-4-nitrophenyl)methanol. Some studies have investigated its potential use in material science. For instance, one study explored using it as a building block for the synthesis of new types of polymers.Source: )
(3-Fluoro-4-nitrophenyl)methanol is an organic compound characterized by the molecular formula C7H6FNO3. It features a fluorine atom at the third position and a nitro group at the fourth position on a phenyl ring, with a methanol group attached. This unique structure contributes to its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science .
(3-Fluoro-4-nitrophenyl)methanol can undergo several chemical transformations, including:
- Reduction: The nitro group can be converted to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
- Oxidation: The methanol group may be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate.
- Nucleophilic Substitution: The fluorine atom can be substituted with various nucleophiles under suitable conditions, allowing for the synthesis of diverse derivatives .
Common Reagents and Conditions- Reduction: Hydrogen gas with palladium catalyst.
- Oxidation: Potassium permanganate in acidic medium.
- Substitution: Nucleophiles such as sodium methoxide in methanol .
The biological activity of (3-Fluoro-4-nitrophenyl)methanol is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets, potentially leading to therapeutic effects. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, contributing to various biological effects .
The synthesis of (3-Fluoro-4-nitrophenyl)methanol typically involves the reduction of 3-fluoro-4-nitrobenzoic acid. One common method employs borane-dimethyl sulfide complex (BH3-Me2S) as a reducing agent, carried out in tetrahydrofuran at low temperatures followed by heating .
Industrial Production Methods
While specific industrial methods for producing this compound are not extensively documented, scaling up laboratory synthesis methods would involve optimizing reaction conditions for larger volumes and ensuring product purity and consistency.
(3-Fluoro-4-nitrophenyl)methanol has several notable applications:
- Chemistry: Serves as a precursor for synthesizing more complex organic molecules.
- Biology: Investigated for potential use in radiopharmaceuticals for medical imaging techniques like positron emission tomography (PET).
- Medicine: Explored for possible therapeutic properties, although specific applications remain under research.
- Industry: Utilized in developing new polymers and materials with unique properties .
Several compounds share structural similarities with (3-Fluoro-4-nitrophenyl)methanol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (4-Fluoro-3-nitrophenyl)methanol | C7H6FNO3 | Nitro group at the third position |
| (3-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | Nitro group at the fifth position |
| 3-Nitrobenzyl alcohol | C7H7NO3 | Lacks fluorine substitution |
| 4-Nitrobenzyl alcohol | C7H7NO3 | Nitro group at the para position |
Uniqueness
(3-Fluoro-4-nitrophenyl)methanol stands out due to its specific arrangement of functional groups—particularly the combination of fluorine and nitro substituents on the phenyl ring—which may influence its reactivity and biological activity differently compared to its analogs. This unique configuration could lead to distinct pharmacological properties, making it a subject of interest in medicinal chemistry .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








